molecular formula C21H12O6 B3329460 Trisalicylide CAS No. 5981-18-0

Trisalicylide

Cat. No. B3329460
CAS RN: 5981-18-0
M. Wt: 360.3 g/mol
InChI Key: KYLIMUJRJDIPPF-UHFFFAOYSA-N
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Description

Choline Magnesium Trisalicylate is a non-steroidal anti-inflammatory drug (NSAID) that contains a combination of choline salicylate and magnesium salicylate . It is used to reduce pain and inflammation caused by conditions such as arthritis .


Molecular Structure Analysis

The molecular formula of Trisalicylide is C21H12O6 . It has a molecular weight of 360.32 g/mol .

Scientific Research Applications

  • Photocatalytic Properties : Hoffmann and Pete (1995) investigated the photocatalytic properties of O-alk-3-enylsalycylates, which include derivatives similar to Trisalicylide. They found that these compounds, when irradiated at a specific wavelength, form triic compounds containing a cyclobutene moiety, indicating potential applications in photocatalytic reactions (Hoffmann & Pete, 1995).

  • Biological Behavior and Drug Delivery : Rodríguez et al. (2004) explored hydrophilic polymer drugs derived from a salicylic acid variant, 4-trifluoromethylsalicylic acid. These drugs showed promising controlled release profiles and good biocompatibility, suggesting potential applications in drug delivery systems (Rodríguez et al., 2004).

  • Synthesis and Clathration Studies : Gnaim, Keehn, and Green (1992) synthesized halogenated Trisalicylide derivatives and conducted clathration studies. They found that these halogenated analogs do not form clathrates, providing insights into the molecular structure and reactivity of Trisalicylide derivatives (Gnaim, Keehn, & Green, 1992).

  • Conformational Behavior in Chemical Structures : Guise et al. (1982) studied the conformational behavior of medium-sized rings, including Trithiosalicylide derivatives, which are structurally related to Trisalicylide. They demonstrated that these derivatives exist in solution as enantiomeric helical conformations, contributing to the understanding of their chemical behavior and potential applications (Guise et al., 1982).

  • Labeling of Carboxylic Acids in Biological Studies : Buu‐Hoï (1957) described a method for labeling biologically interesting carboxylic acids with tritium, which could be relevant for the study of Trisalicylide in biological systems. This research provides a foundation for understanding metabolic pathways and the biochemical behavior of carboxylic acid derivatives like Trisalicylide (Buu‐Hoï, 1957).

Mechanism of Action

Choline Magnesium Trisalicylate works by inhibiting prostaglandin synthesis, acting on the hypothalamus heat-regulating center to reduce fever, and blocking the generation of pain impulses .

Safety and Hazards

Choline Magnesium Trisalicylate may form combustible dust concentrations in air and is harmful if swallowed . It may cause serious side effects, including stomach or intestinal bleeding, which can be fatal .

properties

IUPAC Name

2,10,18-trioxatetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene-3,11,19-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O6/c22-19-13-7-1-4-10-16(13)25-20(23)15-9-3-6-12-18(15)27-21(24)14-8-2-5-11-17(14)26-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLIMUJRJDIPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trisalicylide
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Trisalicylide
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Trisalicylide
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Trisalicylide
Reactant of Route 6
Trisalicylide

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